Atropinium
Description
Historical Context of Quaternary Ammonium (B1175870) Tropane (B1204802) Derivatives in Chemical Biology
The historical trajectory of tropane derivatives in chemical biology is deeply intertwined with the discovery and structural elucidation of atropine (B194438). Atropine, a naturally occurring alkaloid, was first isolated in 1831 by H.F.G. Mein, with its isolation published by P.L. Geiger and O. Hesse in 1833 from plants such as Atropa belladonna and Hyoscyamus niger. inchem.orgbris.ac.uknih.gov The complex bicyclic tropane skeleton, which forms the core structure of atropine, was later established by pioneering chemists like Richard Martin Willstätter. bris.ac.uk
Concurrently, the broader class of quaternary ammonium compounds began to gain prominence. Quaternary ammonium cations are distinguished by a central nitrogen atom covalently bonded to four organic groups, resulting in a permanent positive charge, irrespective of the solution's pH. wikipedia.orgorst.edu Early chemical investigations into tropane derivatives explored modifications to their structure to alter their properties. The quaternization of the tertiary amine nitrogen in atropine to form compounds like atropinium represented a key step in this evolution. This chemical modification was strategically employed to probe and manipulate the physicochemical and biological characteristics of these compounds, particularly concerning their ability to traverse biological membranes. inhn.orgnih.govdss.go.th
Evolution of Research Perspectives on this compound and Related Compounds
Initial research on tropane alkaloids primarily focused on their potent pharmacological activities, particularly their anticholinergic and antimuscarinic effects. inchem.org However, as chemical biology matured, research perspectives expanded to systematically investigate how structural modifications, such as quaternization, influenced these properties.
A pivotal area of inquiry involved comparing the behavior of atropine (a tertiary amine) with its quaternary ammonium counterpart, this compound. A significant finding was the markedly reduced ability of the this compound ion to penetrate the central nervous system (CNS) compared to the uncharged atropine. nih.gov This difference is attributed to the permanent positive charge of this compound, which renders it less lipophilic and thus less capable of crossing the lipoid-rich blood-brain barrier. nih.gov
Studies also delved into the comparative receptor binding affinities of atropine and this compound. For instance, methylthis compound, a common this compound salt, demonstrated greater activity than atropine in blocking specific receptors in smooth muscle from access by acetylcholine (B1216132). nih.gov Furthermore, muscarinic receptors, including those in the brain, exhibited varying affinities for different tropane derivatives, with methylthis compound salts showing slightly less affinity than scopolamine (B1681570) but comparable affinity to a radioligand like [3H]quinuclidinyl benzilate. nih.gov The three-dimensional structure of the tropane skeleton itself plays a crucial role in influencing the binding affinities to various receptor sites, including muscarinic, ganglionic nicotinic, and neuromuscular nicotinic acetylcholine receptors. inhn.org
Significance of this compound as a Model Quaternary Ammonium Compound in Academic Investigations
This compound serves as a critical model in academic investigations due to its well-defined structure and the clear chemical distinction it offers from its parent compound, atropine. Its significance stems from several key aspects:
Understanding Charge-Dependent Permeability: this compound provides a clear case study for understanding how the presence of a permanent positive charge impacts a molecule's ability to permeate biological membranes, particularly the blood-brain barrier. This allows researchers to delineate the physicochemical requirements for CNS penetration versus peripheral activity. nih.gov
Structure-Activity Relationship (SAR) Studies: By comparing atropine and this compound, researchers can precisely investigate the role of the nitrogen atom's charge state in modulating interactions with various biological targets. This contributes to a deeper understanding of structure-activity relationships for QACs, particularly concerning their binding to anionic sites on receptors. inhn.orgnih.gov
Differentiation of Peripheral vs. Central Effects: In in vitro and ex vivo studies, this compound's poor CNS penetration allows researchers to isolate and study peripheral anticholinergic effects without the confounding influence of central nervous system actions, which are characteristic of atropine. This helps in designing compounds with targeted peripheral activity.
Fundamental Chemical Behavior: As a stable quaternary ammonium cation, this compound is used to explore the general chemical properties of QACs, including their stability, reactivity, and interactions in aqueous and non-aqueous environments. This contributes to the broader understanding of organic cation chemistry.
The study of this compound continues to provide fundamental insights into the chemical biology of quaternary ammonium compounds, informing the design and understanding of novel chemical entities with tailored properties.
Data Tables
Table 1: Comparative Chemical Properties of Atropine and this compound
| Property | Atropine (Tertiary Amine) | This compound (Quaternary Ammonium Cation) |
| Molecular Formula | C17H23NO3 wikipedia.orgebi.ac.uk | C17H24NO3+ nih.gov |
| Molecular Weight | 289.38 g/mol ebi.ac.uk | 290.4 g/mol nih.gov |
| Charge State | Neutral (tertiary amine, protonates at physiological pH) nih.govnih.gov | Permanently positive (+1) wikipedia.orgnih.gov |
| CNS Penetration | Good nih.gov | Poor nih.gov |
| Example Receptor Binding Affinity (Muscarinic Receptors) | Competitive, reversible antagonist nih.govwikipedia.orgguidetopharmacology.org | More active in blocking smooth muscle receptors than atropine (e.g., methylthis compound 2.34x more active) nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H24NO3+ |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/p+1/t13-,14+,15?,16? |
InChI Key |
RKUNBYITZUJHSG-PJPHBNEVSA-O |
SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Isomeric SMILES |
C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Canonical SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Structural and Stereochemical Analysis of Atropinium
Advanced Conformational Studies of the Atropinium Cation
Conformational analysis of tropane (B1204802) derivatives, including atropine (B194438), reveals that the piperidine (B6355638) ring within the tropane skeleton typically adopts a chair conformation researchgate.netinhn.org. Early studies on atropine, which is closely related to this compound, utilized NMR and dipole moment measurements to elucidate its conformation. These investigations indicated a cis conformation between the carbonyl (C=O) bond of the ester group and the tropanyl group nih.gov. Furthermore, the distance between the nitrogen atom and the carbonyl group was determined to be approximately 4.5–5.0 Å nih.gov.
Analysis of the Tropane Skeleton’s Quaternization Effects on Nitrogen Orientation
The quaternization of the tertiary amino group in the tropane skeleton, as seen in the formation of this compound from atropine, significantly influences the molecule's properties. Protonation of the nitrogen atom in atropine to form this compound suppresses the basicity of the nitrogen and simultaneously increases the steric hindrance around this atom researchgate.net. This change in electronic and steric environment can favor the complexation of other Lewis basic sites within the molecule, such as the oxygen atoms of the tropic acid moiety, with external reagents researchgate.net. This effect is particularly relevant in spectroscopic studies involving metal complexes.
Stereoisomeric Characterization of this compound
Atropine is a racemate, meaning it is an equimolar mixture of two enantiomers: (R)-hyoscyamine (also known as D-hyoscyamine or (+)-hyoscyamine) and (S)-hyoscyamine (also known as L-hyoscyamine or (-)-hyoscyamine) wikipedia.orgncats.iowikipedia.orgnih.govnih.govwikipedia.org. Of these, (S)-hyoscyamine is generally considered to be the more pharmacologically active enantiomer wikipedia.orgnih.gov.
The this compound cation, being the protonated form of atropine, also exists as a pair of enantiomers. The IUPAC names for these enantiomers explicitly define their stereochemistry:
[(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate nih.gov
[(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate nih.gov
These names highlight the stereochemical configuration at the bridgehead carbons (C1 and C5) of the tropane skeleton and the chiral center at the C2 position of the phenylpropanoate moiety. The presence of these stereocenters and the racemic nature of atropine pose challenges for enantiomeric differentiation, particularly when the compound tends to racemize during extraction processes researchgate.netnih.gov.
Spectroscopic Investigations for Structural Elucidation (beyond basic identification)
Spectroscopic methods are indispensable for the detailed structural elucidation of complex molecules like this compound. Beyond basic identification, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide profound insights into the atomic connectivity, spatial arrangement, and dynamic behavior of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for characterizing the structure of this compound. ¹H NMR provides information about the proton environment, while ¹³C NMR offers insights into the carbon skeleton nih.govlgcstandards.comchemicalbook.comspectrabase.comlibretexts.org. The high dispersion of ¹³C NMR signals and their singlet nature in standard experiments make it particularly useful for studying complex structures and mixtures libretexts.orgnih.govmdpi.com.
Carbon-13 NMR Spectroscopy for Enantiomeric Differentiation of this compound/Hyoscyamine (B1674123)
The enantiomeric differentiation of hyoscyamine, and consequently this compound, is crucial due to the distinct pharmacological properties of its enantiomers researchgate.netnih.gov. While chiral High-Performance Liquid Chromatography (HPLC) is a common method, ¹³C NMR spectroscopy has emerged as a valuable alternative, especially when dealing with racemization issues during sample preparation researchgate.netnih.gov.
A protocol involving ¹³C NMR, particularly with the use of chiral solvating agents (CSAs) and trifluoroacetic acid (TFA), has been developed for the enantiomeric differentiation and determination of enantiomeric ratios of hyoscyamine/atropine researchgate.netnih.govresearchgate.net. By protonating atropine free base with TFA, this compound trifluoroacetate (B77799) is formed, which then interacts with chiral shift reagents. This approach allows for the splitting of specific ¹³C NMR signals into discrete peaks corresponding to each enantiomer, enabling their quantification researchgate.netresearchgate.netresearchgate.net. For instance, the signals of aromatic carbons, such as C12 and C15, have been successfully utilized for enantiomeric ratio measurements researchgate.netnih.govresearchgate.net.
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Atropine Free Base (A FB) and this compound Trifluoroacetate (A-TFA) in CDCl₃ researchgate.net
| Carbon Atom | Atropine Free Base (A FB) | This compound Trifluoroacetate (A-TFA) |
| C3 | 63.85 | 63.85 |
| C11 | 64.94 | 64.94 |
| C12 | 128.16 | 127.53 |
| C13 | 128.73 | 128.69 |
| C14 | 127.05 | 127.05 |
| C15 | 128.73 | 128.69 |
| C16 | 128.16 | 127.53 |
| C17 (C=O) | 172.93 | 171.7 |
Note: This table presents selected carbon chemical shifts to illustrate the changes upon protonation. Specific assignments may vary depending on the reference and experimental conditions.
Lanthanide-Induced Shift (LIS) Studies on this compound
Lanthanide-Induced Shift (LIS) studies are a specialized application of NMR spectroscopy that utilizes paramagnetic lanthanide complexes as shift reagents to induce significant chemical shifts in the NMR signals of a substrate latoxan.commdpi.comslideshare.net. These shifts are distance-dependent, providing valuable information about the three-dimensional structure and conformation of the molecule mdpi.comslideshare.net.
For this compound, LIS studies have been conducted using reagents such as tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃) and Yb(hfc)₃ researchgate.netresearchgate.netresearchgate.netlatoxan.com. When applied to this compound trifluoroacetate, these reagents cause deshielding of certain carbons and can lead to the splitting of ¹³C signals into discrete peaks for each enantiomer, facilitating enantiomeric quantification researchgate.netresearchgate.netresearchgate.net. The effectiveness of LIS in this compound derivatives is attributed to the presence of multiple Lewis basic sites, including the nitrogen atom (though its basicity is suppressed upon protonation) and the oxygen atoms of the alcohol and ester functions, all competing for complexation with the lanthanide ion researchgate.net. This competition and the resulting shifts provide a powerful means for resolving overlapped NMR signals and gaining detailed structural and stereochemical insights.
Advanced Vibrational Spectroscopy of this compound (e.g., Raman, IR)
Vibrational spectroscopy, encompassing both Infrared (IR) absorption and Raman scattering techniques, offers invaluable insights into the molecular structure, bonding, and functional groups of chemical compounds, including this compound. These two techniques are complementary, providing distinct yet overlapping information about molecular vibrations based on different selection rules. nih.govedinst.comuni-siegen.de
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when molecular vibrations cause a change in the dipole moment. edinst.comuni-siegen.deksu.edu.sa This technique is particularly effective for identifying polar functional groups. For this compound, characteristic IR absorption bands would be expected from:
Carbonyl stretching (C=O): The ester linkage in the tropic acid moiety would exhibit a strong absorption band typically around 1735 cm⁻¹ to 1750 cm⁻¹.
Hydroxyl stretching (O-H): The hydroxyl group on the tropic acid portion would show a broad absorption band in the region of 3200 cm⁻¹ to 3600 cm⁻¹.
C-H stretching: Aliphatic C-H stretches from the tropane ring and aromatic C-H stretches from the phenyl group would appear in the 2800-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
C-N⁺ stretching: Vibrations associated with the quaternized nitrogen atom would also contribute to the spectrum, although these can be more complex to assign definitively.
Raman Spectroscopy: Raman spectroscopy, conversely, relies on the inelastic scattering of light, where molecular vibrations induce a change in the molecule's polarizability. edinst.comuni-siegen.deksu.edu.sa This technique is highly sensitive to symmetric vibrations and non-polar bonds, making it suitable for probing the skeletal structure and aromatic rings. For this compound, significant Raman shifts would be anticipated from:
Aromatic ring vibrations: Characteristic bands from the phenyl group's breathing modes and C-C stretching vibrations would be prominent, typically in the 1500-1600 cm⁻¹ range.
C-C stretching: Skeletal vibrations of the tropane ring and the carbon chain of the tropic acid would also be observed.
C=O stretching: While also IR active, the carbonyl stretch can also be observed in Raman, often with different intensities.
The combined analysis of IR and Raman spectra provides a comprehensive vibrational fingerprint of this compound, allowing for detailed structural elucidation and confirmation of the presence of its constituent functional groups.
Crystallographic Studies of this compound Salts
Crystallographic studies, particularly X-ray diffraction, are indispensable for determining the precise three-dimensional structure, bond lengths, bond angles, and intermolecular interactions within this compound salts in the solid state. These studies provide definitive confirmation of the molecular conformation and stereochemistry. chemistry-chemists.com
A notable example is the crystal structure of atropine sulfate (B86663) monohydrate, which contains the protonated this compound cation. This structure has been elucidated using synchrotron X-ray powder diffraction data. researchgate.net
Key Crystallographic Findings for Atropine Sulfate Monohydrate:
Crystal System and Space Group: Atropine sulfate monohydrate crystallizes in the monoclinic crystal system with the space group P 2₁/n (No. 14). researchgate.net
Unit Cell Parameters: The unit cell dimensions are reported as a = 19.2948(5) Å, b = 6.9749(2) Å, c = 26.9036(5) Å, with a β angle of 94.215(2)°, and a unit cell volume (V) of 3610.86(9) ų. The unit cell contains four formula units (Z=4). researchgate.net
Intermolecular Interactions: The crystal structure is significantly influenced by hydrogen bonding. Each of the two independent protonated nitrogen atoms (this compound cations) forms a strong hydrogen bond with the sulfate anion. researchgate.net Additionally, each of the two independent hydroxyl groups on the tropic acid moieties acts as a hydrogen bond donor to the sulfate anion. researchgate.net The water molecule of hydration also participates in hydrogen bonding, acting as a donor to two different sulfate anions. researchgate.net These discrete hydrogen bonds collectively link the cations, anions, and water molecules, forming complex chains within the crystal lattice. researchgate.net
Such crystallographic data are vital for understanding the solid-state packing and stability of this compound salts, complementing spectroscopic data by providing direct evidence of atomic positions and intermolecular forces.
Synthetic Methodologies and Chemical Derivatization of Atropinium for Research Applications
Strategies for Quaternization of Atropine (B194438) to Atropinium
The quaternization of atropine involves the conversion of its tertiary amine nitrogen into a quaternary ammonium (B1175870) center. This process typically occurs through an alkylation reaction, where atropine reacts with an alkyl halide (e.g., methyl bromide, isopropyl bromide) to form the corresponding this compound salt. researchgate.netnih.gov
For instance, ipratropium (B1672105) bromide, a well-known this compound derivative, is synthesized by treating atropine with isopropyl bromide. researchgate.net This reaction involves the addition of an isopropyl group to the nitrogen atom of atropine, leading to the formation of the quaternary ammonium salt. Another example involves the synthesis of N-stereoisomers of quaternary tropane (B1204802) compounds, where the quaternization of tertiary tropane compounds predominantly results in equatorial alkylation. nih.gov
A patented method for synthesizing ipratropium bromide involves a bromomethylation reaction with methyl bromide to obtain the desired product, which can be carried out at low temperatures, yielding a product with high purity and yield. google.com Similarly, this compound dithiophosphates and dithiophosphonates have been synthesized by reacting racemic atropine with optically active dithiophosphoric and dithiophosphonic acids. researchgate.net
Synthesis of this compound Analogs and Derivatives for Mechanistic Studies
The synthesis of this compound analogs and derivatives is vital for detailed mechanistic studies, allowing researchers to explore structure-activity relationships and design compounds with specific pharmacological profiles. oup.com
Design and Synthesis of Bis-quaternary this compound Compounds
Bis-quaternary this compound compounds are characterized by having two quaternary ammonium centers, often linked by a bridging chain. These compounds have garnered attention for their potent neuromuscular blocking properties. oup.cominhn.org Early research in this area led to the synthesis of N,N'-1,10-decamethylene bis-atropinium, which was identified as a potent non-depolarizing neuromuscular blocking agent, surpassing tubocurarine (B1210278) in potency. inhn.org
The synthesis of bis-quaternary derivatives often involves connecting two atropine or tropine-derived molecules through a linker, followed by quaternization. For example, N,N'-bis-p-xylylene benzoyltropinium dibromide was synthesized by coupling two molecules of benzoyltropine with p-xylylene dibromide. inhn.org Research has explored the role of various dicarboxylic acid ester linkers (aliphatic and aromatic) and different quaternizing groups (methyl, higher alkyl, and aralkyl groups like benzyl (B1604629) and naphthylmethyl) in influencing the properties of these bis-quaternary compounds. inhn.org
An early example of a bis-quaternary this compound compound is biphenylene-(4,4')-bis-[methylthis compound] bromide, whose constitution and properties were reported in 1961. psu.edu Another studied compound is decamethylene-bis-(this compound iodide), which exhibited curare-like action. semanticscholar.orgcapes.gov.br
Incorporation of this compound Scaffolds into Novel Chemical Probes
This compound scaffolds can be incorporated into novel chemical probes to investigate biological systems and receptor interactions. This involves designing molecules where the this compound structure serves as a key component for targeting specific biological pathways or entities. For instance, conjugates of pyridine-4-aldoxime (B7857832) and atropine have been synthesized as potential antidotes for acetylcholinesterase inhibition, demonstrating the utility of this compound in probe development. unizg.hrbibliotekanauki.pl
Furthermore, the development of molecularly imprinted polymers (MIPs) for atropine sulfate (B86663), using electrochemical copolymerization, highlights an approach to create materials that can selectively recognize and bind atropine, which could be extended to this compound for sensing or separation applications. researchgate.net
Chemo-enzymatic Approaches in this compound Synthesis Research
Chemo-enzymatic approaches combine the precision and selectivity of enzymatic transformations with the versatility of traditional chemical synthesis. While direct examples of chemo-enzymatic synthesis of this compound itself are less common in the provided search results, the broader field of chemo-enzymatic synthesis is rapidly advancing for complex molecules and natural products. nih.govnih.gov This approach holds significant potential for streamlining access to important bioactive molecules by leveraging enzymatic reactions for specific regio- and stereoselective functionalizations. nih.govnih.gov For instance, chemo-enzymatic dynamic kinetic resolution has been used to obtain enantiomerically pure alcohol and amine derivatives, which could be relevant for synthesizing chiral this compound precursors or analogs. researchgate.net The biosynthesis of atropine itself involves enzymatic steps, such as the radical rearrangement initiated by a P450 enzyme in the conversion of littorine (B1216117) to hyoscyamine (B1674123) aldehyde. eajem.com This suggests that enzymatic pathways could potentially be explored or adapted for the synthesis of this compound derivatives.
Sustainable and Novel Synthetic Routes to this compound-based Structures
The development of sustainable and novel synthetic routes aims to improve the efficiency, cost-effectiveness, and environmental impact of chemical synthesis. While specific "sustainable" routes for this compound are not explicitly detailed in the search results, general advancements in green chemistry and flow chemistry offer promising avenues.
Continuous-flow synthesis, for example, has been demonstrated for atropine, offering improved material efficiency and the ability to separate structurally similar impurities in-line. researchgate.net This methodology can be applied to subsequent quaternization steps to form this compound, potentially leading to more sustainable and efficient production. Flow chemistry has also been used for reaction screening and optimization in atropine synthesis, allowing for rapid selection of reagents and optimization of conditions to increase yield and reduce byproducts. nih.gov
One-pot processes for atropine synthesis have also been developed, providing excellent yields and suitability for commercial scale batches, by avoiding the isolation of intermediates and proceeding efficiently at ambient temperatures for many steps. google.comgoogle.comwipo.int Such efficient and less resource-intensive methods for atropine could pave the way for more sustainable routes to this compound. The use of inexpensive iron salts and techniques like radical ligand transfer and ligand-to-metal charge transfer are being refined to simplify the manufacture of drug and chemical precursors, which could be applied to tropane alkaloid synthesis. rice.edu
Molecular Interactions and Mechanistic Insights of Atropinium Non Clinical Focus
Ligand-Receptor Binding Kinetics of Atropinium In Vitro
This compound, through its parent compound atropine (B194438), is a well-established antagonist of cholinergic receptors, primarily muscarinic acetylcholine (B1216132) receptors (mAChRs). Its binding kinetics in vitro provide insights into its receptor selectivity and mode of antagonism.
Characterization of Binding Affinity to Cholinergic Receptor Subtypes (e.g., Muscarinic, Nicotinic) in Isolated Systems
Atropine, the tertiary amine from which the this compound ion is derived, demonstrates high binding affinity for muscarinic acetylcholine receptors (mAChRs). It acts as a competitive antagonist, blocking the effects of acetylcholine and other choline (B1196258) esters by binding to and inhibiting mAChRs. drugbank.com Atropine shows affinity for all five muscarinic receptor subtypes: M1, M2, M3, M4, and M5. drugbank.comncats.io This broad affinity classifies it as a non-selective muscarinic antagonist. ncats.iomdpi.com
While its primary action is on muscarinic receptors, atropine's potency at nicotinic receptors is considerably lower, and its interactions with other non-muscarinic receptors are generally not detected in typical pharmacological assays. ncats.io In vitro studies have reported pKi values for atropine binding to muscarinic receptors, ranging from approximately 4.5 to 8.7 nM. nih.govguidetopharmacology.org For instance, the binding affinity (pKi) of atropine for human M1 muscarinic receptors has been documented. guidetopharmacology.org Research utilizing guinea pig jejunum membrane preparations has also evaluated atropine's affinity to mAChRs, demonstrating a positive correlation between capacity factor profiles obtained from cell membrane chromatography and affinity rank orders derived from radioligand binding assays. nih.gov
Analysis of Competitive Antagonism at Molecular Level
Atropine functions as a competitive and reversible antagonist at muscarinic receptors. drugbank.comncats.ionih.gov This mechanism involves atropine binding to the same orthosteric site on the receptor as the endogenous neurotransmitter, acetylcholine, thereby preventing acetylcholine from activating the receptor. mdpi.comvub.ac.be The competitive nature of this antagonism implies that an increase in the concentration of acetylcholine at the receptor site can overcome the inhibitory effects of atropine. ncats.io
At a molecular level, the binding of atropine to the muscarinic receptor has been shown to induce the dissociation of pre-formed complexes between the muscarinic acetylcholine receptor and guanine (B1146940) nucleotide-binding proteins (G proteins) in cardiac membranes, even after the removal of an agonist like carbachol. nih.gov This observation highlights atropine's capacity not only to prevent agonist-induced G protein activation but also to actively destabilize existing receptor-G protein complexes. nih.gov Beyond orthosteric binding, the field of allosteric modulation of muscarinic receptors explores ligands that bind to distinct sites on the receptor, influencing the binding and efficacy of orthosteric ligands. mdpi.comvub.ac.benih.gov Atropine itself has been observed to prevent adaptive changes in receptor populations induced by orthosteric agonists, and in some instances, its co-presence with allosteric modulators can lead to an increase in cell-surface receptor expression, suggesting intricate allosteric interactions. nih.gov
This compound Interactions with Cellular Components (Excluding Clinical Outcomes)
The unique chemical structure of the this compound ion, particularly its charged nature, dictates its interactions with various cellular components, notably affecting its membrane permeability.
Membrane Permeability Studies of this compound Ion
The term "this compound ion" specifically refers to the charged, quaternary ammonium (B1175870) form of atropine. In contrast to atropine, which is a tertiary amine and can exist in both uncharged and protonated forms, quaternary ammonium compounds possess a permanent positive charge. iiab.mewikidoc.org This inherent polarity significantly restricts the ability of this compound to permeate biological membranes, including cell membranes in in vitro and model systems. iiab.mewikidoc.orgwikipedia.org
For example, methylatropine, a direct quaternary ammonium salt derivative of atropine, demonstrates considerably lower penetration into the central nervous system compared to atropine due to its highly polar nature. iiab.mewikipedia.org Similarly, ipratropium (B1672105), another quaternary amine derivative of atropine, is poorly absorbed from the gastrointestinal tract and does not readily diffuse into the systemic circulation or cross the blood-brain barrier in model systems. wikidoc.orgwikipedia.orgmims.com These examples underscore how the quaternization of the nitrogen atom in atropine profoundly impacts its lipophilicity and, consequently, its ability to traverse lipid bilayers and cellular membranes. Studies on the effect of quaternization on drug penetration consistently indicate that this structural modification substantially reduces membrane permeability. nih.gov
Interaction with Ion Channels and Transporters in Model Systems
While the primary pharmacological target of atropine is the muscarinic acetylcholine receptor, studies in model systems have revealed interactions with other cellular components, including certain ion channels. Atropine has been shown to act as a competitive antagonist at 5-HT3 receptors, which are ligand-gated ion channels, in isolated systems such as Xenopus oocytes and HEK293 cells. nih.gov In these studies, atropine inhibited 5-HT evoked responses with an IC50 of 1.74 µM, and its competitive antagonism against a 5-HT3 receptor antagonist was quantified with a Ki of 7.94 µM. nih.gov
Furthermore, at relatively high concentrations (e.g., 10−4 M) in in vitro preparations, atropine has been reported to shorten the duration of end-plate currents at neuromuscular junctions. nih.gov These junctions involve nicotinic acetylcholine receptors, which are also ligand-gated ion channels. oup.com These findings suggest that while muscarinic receptors are the primary targets, this compound, at certain concentrations, can interact with other ion channels in isolated biological systems. Direct evidence for significant interactions with specific cellular transporters in model systems, beyond the general implications of its membrane permeability, is not extensively documented in the provided sources.
Fundamental Biochemical Effects of this compound in Model Systems
The fundamental biochemical effects of this compound in model systems are intrinsically linked to its antagonistic action on G protein-coupled muscarinic receptors. Muscarinic receptors are integral components of cellular signaling, mediating responses through their coupling to various G proteins. nih.govwikipedia.org
As an antagonist, this compound prevents the binding of endogenous agonists like acetylcholine, thereby inhibiting the activation of these G proteins and the subsequent intracellular signaling cascades. drugbank.comnih.gov Specifically, M1, M3, and M5 muscarinic receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium concentrations. nih.govwikipedia.org Conversely, M2 and M4 receptors are coupled to Gi proteins, which results in a decrease in cyclic AMP (cAMP) levels and an increase in potassium efflux, generally leading to inhibitory cellular effects. nih.govwikipedia.org By competitively occupying the receptor binding sites, this compound effectively blocks these downstream biochemical events in isolated cellular or tissue preparations. ncats.io Studies have demonstrated that atropine can directly cause the dissociation of muscarinic acetylcholine receptor-G protein complexes in heart membranes, highlighting its direct impact on the receptor's coupling to its signaling machinery. nih.gov In certain biochemical models, this compound has been characterized as a reversible inhibitor of acetylcholine receptors, influencing pathways related to the nerve-muscle system. scispace.com
Enzymatic Interaction Research (e.g., acetylcholinesterase inhibition studies in vitro)
This compound is fundamentally distinct from compounds that interact with acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis and inactivation of acetylcholine in the synaptic cleft. Unlike acetylcholinesterase inhibitors, which increase acetylcholine concentration by preventing its breakdown, this compound does not exhibit direct inhibitory activity against acetylcholinesterase. Its mechanism of action is solely focused on antagonizing muscarinic receptors.
In the context of organophosphorus compound poisoning, where acetylcholinesterase is inhibited leading to an accumulation of acetylcholine, atropine is administered to block the excessive stimulation of muscarinic receptors by the elevated acetylcholine levels. This therapeutic approach underscores that atropine's role is not to reactivate or inhibit AChE, but rather to counteract the downstream effects of excessive acetylcholine. Studies have explicitly shown that atropine has no effect on plasma cholinesterase inhibition. Furthermore, while certain conjugates involving atropine and oximes have been investigated for their ability to reactivate phosphylated AChE in vitro, this activity is attributed to the oxime moiety and not to the atropine component itself.
Summary of Enzymatic Interaction
| Enzyme | Interaction Type | Effect of this compound | Relevant Findings (in vitro) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | None | This compound is not an AChE inhibitor |
Biophysical Characterization of Atropinium and Its Complexes
Thermodynamics of Atropinium Binding to Biological Macromoleculesnih.govscispace.com
The thermodynamic profile of a binding event reveals the fundamental forces driving the association between a ligand, such as this compound, and its target macromolecule. By quantifying changes in enthalpy and entropy, researchers can dissect the nature of the interaction, whether it is driven by hydrogen bonds, van der Waals forces, hydrophobic effects, or electrostatic interactions. Two primary techniques for these measurements are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event. malvernpanalytical.comharvard.edu This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization of the reactants. malvernpanalytical.comnih.gov In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target macromolecule, such as a muscarinic receptor or acetylcholinesterase, all while maintaining a constant temperature. wikipedia.orgazom.com
The instrument measures the minute temperature changes that occur as the binding reaction reaches equilibrium after each injection. harvard.edu An exothermic reaction (heat is released) results in a downward peak in the raw data, while an endothermic reaction (heat is absorbed) produces an upward peak. malvernpanalytical.com By integrating the area under these peaks and plotting it against the molar ratio of this compound to the macromolecule, a binding isotherm is generated. malvernpanalytical.com This isotherm can then be fitted to a binding model to determine the key thermodynamic parameters:
Binding Affinity (KD): The dissociation constant, which indicates the strength of the binding interaction.
Stoichiometry (n): The number of this compound molecules that bind to a single macromolecule. malvernpanalytical.com
Enthalpy (ΔH): The change in enthalpy, representing the heat change associated with the formation of bonds during the interaction. malvernpanalytical.comharvard.edu
Entropy (ΔS): The change in entropy, reflecting the change in the system's disorder, often related to conformational changes and the displacement of water molecules. malvernpanalytical.comharvard.edu
These parameters are interconnected through the Gibbs free energy equation (ΔG = ΔH - TΔS), which determines the spontaneity of the binding process. harvard.edu
Table 1: Illustrative Thermodynamic Parameters for this compound Binding to a Muscarinic Receptor Subtype as Determined by ITC.
This table presents hypothetical data that would be obtained from an ITC experiment to characterize the binding of this compound. The values are representative of a high-affinity interaction.
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Stoichiometry (n) | 0.98 | - | Indicates a near 1:1 binding ratio of this compound to the receptor. |
| Dissociation Constant (KD) | 15 | nM | Represents high-affinity binding. |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The negative value indicates the binding is enthalpically favorable and exothermic. |
| Entropy Change (TΔS) | -2.3 | kcal/mol | The negative value suggests the interaction leads to a more ordered system, which is entropically unfavorable. |
| Gibbs Free Energy (ΔG) | -10.8 | kcal/mol | The large negative value, driven by the favorable enthalpy change, indicates a spontaneous binding event. |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. stmarys-ca.edunih.govscispace.com The method is based on the excitation of surface plasmons—electron oscillations at the surface of a thin metal film (typically gold) on a sensor chip. stmarys-ca.eduwikipedia.org The resonance condition is highly sensitive to changes in the refractive index at the sensor surface. stmarys-ca.edunih.gov
In an SPR experiment to study this compound, a target macromolecule (the ligand) is immobilized on the sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. The binding of this compound to the immobilized macromolecule causes an increase in mass at the surface, which in turn alters the refractive index and shifts the resonance angle. stmarys-ca.edu This change is recorded in real-time on a sensorgram, which plots the response (measured in Resonance Units, RU) against time.
The sensorgram provides detailed kinetic information about the interaction:
Association Phase: As this compound flows over the surface, the curve rises, reflecting the binding event. The rate of this rise is used to calculate the association rate constant (kₐ).
Dissociation Phase: When the flow is switched back to a buffer-only solution, the bound this compound begins to dissociate. The rate of decay in the signal is used to determine the dissociation rate constant (kₑ).
From these kinetic constants, the equilibrium dissociation constant (KD) can be calculated (KD = kₑ/kₐ), providing a measure of binding affinity that can be compared with data from other techniques like ITC. wikipedia.org
Table 2: Illustrative Kinetic and Affinity Data for this compound Binding to Acetylcholinesterase via SPR.
This table shows hypothetical kinetic parameters for the interaction of this compound with an immobilized enzyme, as would be measured by SPR. The data reflects a rapid association and a slow dissociation, characteristic of a stable complex.
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Association Rate Constant (kₐ) | 2.1 x 10⁵ | M⁻¹s⁻¹ | The rate at which the this compound-enzyme complex is formed. |
| Dissociation Rate Constant (kₑ) | 4.5 x 10⁻³ | s⁻¹ | The rate at which the complex breaks apart. |
| Dissociation Constant (KD) | 21.4 | nM | Calculated from kₑ/kₐ, representing the overall binding affinity. |
Conformational Changes Induced by this compound Binding (e.g., Circular Dichroism)scispace.com
The binding of a small molecule like this compound to a macromolecule often induces conformational changes in the larger molecule. Circular Dichroism (CD) spectroscopy is a widely used technique to investigate such structural alterations, particularly changes in the secondary structure of proteins and nucleic acids. nih.govresearchgate.netnih.gov
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govresearchgate.net The ordered secondary structures within a protein (such as α-helices, β-sheets, and random coils) produce distinct CD spectra in the far-UV region (190-250 nm). When this compound binds to its target, it can stabilize or destabilize certain conformations, leading to a shift in the equilibrium between these structures. This is observed as a change in the CD spectrum. core.ac.uk
For example, the binding of this compound to a muscarinic receptor could cause a measurable increase in its α-helical content at the expense of random coil regions. This would be reflected in the CD spectrum by more negative molar ellipticity values at the characteristic wavelengths for α-helices (around 208 and 222 nm). By deconvoluting the spectra before and after the addition of this compound, the percentage of each secondary structure element can be estimated, providing quantitative evidence of the induced conformational change. nih.gov
Table 3: Hypothetical Changes in Protein Secondary Structure upon this compound Binding, Monitored by Circular Dichroism.
This table illustrates how the secondary structure composition of a target protein might change upon binding to this compound, as detected by CD spectroscopy. The data shows a subtle but significant shift towards a more ordered α-helical structure.
| Secondary Structure | Content Before Binding (%) | Content After Binding (%) | Change (%) |
|---|---|---|---|
| α-Helix | 42 | 46 | +4 |
| β-Sheet | 25 | 24 | -1 |
| Random Coil | 33 | 30 | -3 |
Dynamics of this compound in Solution and Membrane Environmentstainstruments.com
Understanding the dynamic behavior of this compound in different physiological environments is key to comprehending its interaction with targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying molecular dynamics at an atomic level in both solution and more complex environments like lipid membranes. nih.govnih.govmdpi.com
In solution, NMR can be used to study the binding of this compound to its target proteins. For instance, changes in the chemical shifts or linewidths of the N-methyl group resonance of this compound upon association with an enzyme like acetylcholinesterase can be monitored. nih.gov Such studies can be used to estimate dissociation constants (KD) and identify the specific parts of the this compound molecule that are involved in the binding interaction. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetylcholine (B1216132) |
Advanced Analytical Methodologies for Atropinium Research
Chromatographic Techniques for Atropinium Analysis (beyond basic quality control)
Chromatography is a fundamental analytical tool in pharmaceutical research, essential for the separation, identification, and quantification of chemical compounds. ijpsjournal.com For this compound, advanced chromatographic techniques extend beyond routine quality control, enabling in-depth research into its purity, stereochemistry, and interaction with biological systems.
High-Performance Liquid Chromatography (HPLC) for this compound Purity and Related Substances
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for analyzing this compound and its related impurities. scirp.org The development of robust and simple HPLC methods is crucial for stability testing and for limiting related substances in this compound derived from plant material. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common approach, often utilizing C18 columns. abap.co.in
One developed RP-HPLC method uses a Phenomenex Kinetex C18 column with a mobile phase consisting of a pH 2.50 buffer and acetonitrile, delivered in a gradient. abap.co.in Detection is typically performed using a UV detector at a wavelength of around 210nm. abap.co.in This method has been validated for specificity, precision, linearity, and robustness according to ICH guidelines. abap.co.in
Ultra-High Performance Liquid Chromatography (UHPLC), an advancement of HPLC, offers increased speed, resolution, and sensitivity by using columns with smaller particle sizes. ijpsjournal.comscirp.org A validated UHPLC method has been successfully developed for the simultaneous analysis of atropine (B194438) and its potential impurities, including tropic acid, apoatropine (B194451), atropic acid, and noratropine. scirp.org While older HPLC methods could take over 70 minutes to resolve all related compounds, modern UHPLC techniques can significantly shorten analysis times. scirp.orgscirp.org
Research has focused on developing methods that can effectively separate this compound from its degradation products and natural precursors without the need for ion-pair chromatography, which can suffer from long equilibration times and poor robustness. nih.govresearchgate.net Using a hydrophilic embedded RP18 column with gradient elution has shown to provide baseline separation of all relevant components. nih.govresearchgate.net
| Parameter | Method 1: RP-HPLC abap.co.in | Method 2: RP-HPLC researchgate.net | Method 3: UHPLC scirp.org |
| Column | Phenomenex Kinetex C18 (250x4.6mm, 5µm) | Hydrophilic embedded RP18 | Not specified |
| Mobile Phase | A: pH 2.50 buffer:acetonitrile (950:50 v/v)B: pH 2.50 buffer:acetonitrile (200:800 v/v) | Gradient with phosphate (B84403) buffer (pH 2.5) and acetonitrile | Not specified |
| Flow Rate | 2.0 ml/min | 1.0 - 2.0 ml/min | Not specified |
| Detection | UV at 210nm | UV-visible diode array detector at 215nm | Not specified |
| Column Temp. | 50°C | Not specified | Not specified |
| Substances Separated | Atropine sulfate (B86663) and its impurities | Atropine, tropic acid, apoatropine, atropic acid, 7-hydroxyhyoscyamine, 6-hydroxyhyoscyamine, hyoscine, noratropine, littorine (B1216117) | Atropine, phenol, tropic acid, apoatropine HCl, atropic acid, noratropine, and others |
Chiral Chromatography for Enantiomeric Separation of this compound
Atropine is a racemic mixture, and the separation and quantification of its enantiomers are critical tasks in pharmaceutical analysis. nih.gov Chiral chromatography, particularly chiral HPLC, is the preferred method for this purpose due to its speed, sensitivity, and reproducibility. nih.gov
The enantiomeric separation of this compound can be achieved using chiral stationary phases (CSPs) without derivatization. nih.gov CSPs containing alpha1-acid glycoprotein (B1211001) as a chiral selector are suitable for separating charged enantiomers like those of this compound. nih.gov Another effective approach involves using a derivatized β-cyclodextrin bonded stationary phase. molnar-institute.comnih.gov
A significant challenge in the chiral separation of some compounds is atropisomerism, where restricted rotation around a single bond creates stable isomers. molnar-institute.com While atropine itself does not exhibit atropisomerism, the principles of separating such isomers are relevant to advanced chiral chromatography. For atropisomers, preventing on-column interconversion is critical, which can be achieved by maintaining low temperatures during sample preparation, storage, and the chromatographic run itself. molnar-institute.comnih.gov Thermodynamic analysis of retention data can indicate that the separation of enantiomers is primarily enthalpy controlled. molnar-institute.comnih.gov
Electroanalytical Methods for this compound Detection in Research Settings
Electroanalytical methods are a class of techniques that measure electrical properties like potential or current to determine the concentration of an analyte in a solution. wikipedia.orgfiveable.me These methods, which include potentiometry, voltammetry, and amperometry, are highly sensitive and selective, making them suitable for research applications involving this compound detection. azolifesciences.comfiveable.me
Electrochemical Sensing Mechanisms
The detection of this compound via electrochemical methods relies on its redox properties. researchgate.net Voltammetry, for instance, involves applying a potential to an electrode's surface and measuring the resulting current, which can reveal the reduction potential of the analyte. wikipedia.org The sensing mechanism often involves modifying the surface of a working electrode to enhance sensitivity and selectivity towards this compound.
One advanced approach is the use of electrochemiluminescence (ECL), where a species generated at the electrode surface undergoes a light-emitting reaction. researchgate.net An ECL-based sensor for atropine has been developed using screen-printed electrodes modified with a film containing a ruthenium complex. researchgate.net The presence of atropine influences the ECL signal, allowing for its quantification over a range of 0.1 µM to 0.1 mM. researchgate.net The positively charged this compound ion can be incorporated into negatively charged films (like Nafion®) via electrostatic interactions, providing a simple electrode modification strategy. researchgate.net
These sensing platforms typically use a three-electrode system: a working electrode where the reaction occurs, a reference electrode with a stable potential (e.g., Ag/AgCl), and a counter electrode to complete the electrical circuit. mdpi.com
Development of Advanced Biosensors for this compound (e.g., Acoustic Wave Sensors)
Advanced biosensors offer innovative platforms for the detection of biological and chemical substances, including this compound. These devices convert a biological recognition event into a measurable signal. mdpi.com
Acoustic wave biosensors are mass-sensitive devices that operate using mechanical acoustic waves generated by piezoelectric materials. mdpi.com These sensors are highly sensitive to mass changes on their surface. mdpi.com For this compound detection, the sensor surface would be functionalized with a bioreceptor (such as an antibody or aptamer) that has a high selectivity for the target molecule. mdpi.com When this compound binds to these receptors, the added mass causes a change in the acoustic wave's velocity, frequency, or amplitude, which is then measured. mdpi.com
Surface Generated Acoustic Wave (SGAW) devices, including Surface Acoustic Wave (SAW) and Shear Horizontal Surface Acoustic Wave (SH-SAW) sensors, are particularly promising for detecting biomolecules in liquid media. mdpi.comresearchgate.net These devices can be developed into highly sensitive, portable, and reliable biosensors for various applications. researchgate.net While specific applications for this compound are still in research stages, the technology holds great potential for future development. nih.gov
Mass Spectrometry Techniques for this compound and its Metabolites (for fundamental research, not clinical)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It offers high sensitivity and selectivity, making it an indispensable tool in metabolomics and for the fundamental study of compounds like this compound and its metabolites. nih.gov
For metabolomic studies, MS is often coupled with a chromatographic separation technique, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govnih.gov This hyphenated approach helps to reduce matrix effects and separate isomers before MS analysis. nih.gov
A sensitive and specific LC-MS/MS (tandem mass spectrometry) method has been developed for the quantification of atropine in microvolume plasma samples, which is crucial for fundamental pharmacokinetic studies in animal models. nih.gov In this type of research, sample pretreatment often involves solid-phase extraction to isolate the analyte from the complex plasma matrix. nih.govresearchgate.net The analysis can be performed rapidly, with chromatographic separation achieved in minutes on a C18 column. nih.gov
Detection and quantification in LC-MS/MS are typically carried out using selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This highly specific method allows for very low limits of quantification, on the order of 1.0 ng/mL for atropine. nih.govresearchgate.net Such methods are validated for precision and accuracy to ensure reliable data for research purposes. nih.govresearchgate.net
| Parameter | LC-MS/MS Method for Atropine nih.govresearchgate.net |
| Instrumentation | Liquid Chromatography-Mass Spectrometry |
| Sample Pretreatment | Solid-Phase Extraction |
| Chromatography | Fully porous sub 2 µm C18 column |
| Analysis Time | 4 minutes |
| Ionization | Electrospray Ionization (ESI) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Lower Limit of Quantification | 1.0 ng/mL |
| Application | Pharmacokinetic studies in mice |
Computational and Theoretical Studies on Atropinium
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking and ligand-protein interaction simulations are widely employed computational methods to predict the preferred orientation of a ligand, such as Atropinium, when bound to a protein target. These simulations assess the strength and type of interactions, providing valuable information on the molecular recognition process. Software packages like AutoDock are commonly utilized for these analyses. researchgate.netresearchgate.net
Prediction of this compound Binding Sites and Modes
Computational docking studies have identified various protein targets and their specific binding sites for atropine (B194438), which, given its protonated state at physiological pH, directly informs the understanding of this compound's interactions. This compound is well-known for its ability to bind to and block muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.netdrugbank.com Beyond these primary targets, molecular docking has also been applied to investigate this compound's interactions with other proteins. For instance, studies have explored its binding to human E-cadherin (E-cad, PDB-ID-1D5R) and Human ZEB2 (PDB-ID-2D8V) proteins. researchgate.netresearchgate.net Furthermore, molecular docking has provided evidence that atropine isomers bind to the active center of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), interacting effectively with specific amino acids within their active sites. nih.govnih.gov The identification of these binding sites often involves tools such as Q-site Finder, which helps delineate the precise pockets where ligand-receptor interactions occur. researchgate.netresearchgate.net
Analysis of Binding Energies and Interaction Types (e.g., hydrogen bonding, hydrophobic interactions)
Molecular docking simulations yield critical data on binding energies, which quantify the affinity between this compound and its target proteins. These energies are typically expressed in units such as kcal/mol or kJ/mol. For example, in studies involving E-cadherin and ZEB-2, the binding energies for atropine were reported as 6.75 kcal/mol and 4.78 kcal/mol, respectively. researchgate.netresearchgate.net
The nature of interactions contributing to these binding energies is also analyzed in detail. Hydrogen bonds are frequently identified as a major type of interaction, alongside hydrophobic and other polar bonds. researchgate.netresearchgate.netresearchgate.net For instance, the interaction of atropine with E-cadherin was found to involve a conventional hydrogen bond formed at chain A (GLN OE1) with a bond length of 2.01 Å. researchgate.net In the context of acetylcholinesterase (AChE), quantitative assessments using methods like MM-PBSA have shown a significantly negative binding free energy of -127.565 kJ/mol for atropine, indicating robust binding. Another method, umbrella sampling, calculated a binding free energy of -30.12 kJ/mol for atropine with AChE. nih.gov
Table 1: Representative Binding Energies and Interaction Types for this compound (Atropine) with Target Proteins
| Target Protein | Binding Energy (kcal/mol) | Binding Energy (kJ/mol) | Primary Interaction Types | Reference |
| Human E-cadherin | 6.75 | ~28.24 | Hydrogen bonding, Hydrophobic, Polar | researchgate.netresearchgate.net |
| Human ZEB2 | 4.78 | ~20.00 | Hydrogen bonding, Hydrophobic, Polar | researchgate.netresearchgate.net |
| Acetylcholinesterase (MM-PBSA) | -30.48 (approx.) | -127.565 | (Not specified in detail, but strong affinity) | nih.gov |
| Acetylcholinesterase (Umbrella Sampling) | -7.20 (approx.) | -30.12 | (Not specified in detail, but strong affinity) | nih.gov |
Note: Conversion factor: 1 kcal/mol ≈ 4.184 kJ/mol. Values are approximate where converted.
Quantum Chemical Calculations of this compound Electronic Structure
Quantum chemical calculations (QCC) are powerful computational techniques used to analyze the intrinsic characteristics of molecules, including their electronic structure. arxiv.org These calculations provide a fundamental understanding of the electronic properties of this compound, which are crucial for its reactivity and interaction with biological systems.
Understanding Charge Distribution and Electrostatic Potentials
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) with specific basis sets like B3LYP/SVP, are employed to determine the most stable geometry of molecules like atropine. nih.gov From these calculations, a variety of energetic and electronic parameters can be derived. Key among these are atomic charges, which describe the distribution of electron density within the molecule, and the molecular electrostatic potential (MEP). nih.govphotonics101.compamoc.itlibretexts.orgfiveable.me
MEP maps the electrostatic potential onto the molecular surface, visually representing regions of positive and negative charge. This visualization is instrumental in identifying potential sites for electrophilic or nucleophilic attack and understanding how the molecule interacts with its environment, particularly in terms of electrostatic forces. photonics101.compamoc.itlibretexts.orggithub.io Electrostatic interactions, including charge-charge, charge-dipole, and dipole-dipole interactions, are fundamental forces governing drug-receptor binding. unina.it By understanding the charge distribution and electrostatic potential of this compound, researchers can predict its propensity to interact with charged or polar regions of target proteins.
Theoretical Models of this compound Action
Theoretical models, often grounded in quantum chemical principles, have been developed to understand the mechanism of action of compounds like atropine. These models explore how this compound exerts its effects, particularly within complex biological systems such as the central nervous system. nih.gov this compound functions as a reversible inhibitor of the acetylcholine receptor. scispace.com Theoretical frameworks can elucidate how this compound interferes with the ability of acetylcholine to induce changes in cellular membrane properties by competing for and attaching to the same receptor sites. nih.gov Such models contribute to a deeper understanding of the molecular basis of anticholinergic activity.
Molecular Dynamics Simulations for this compound Conformational Dynamics
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into their conformational dynamics. nih.govdntb.gov.uaarxiv.org These simulations are particularly valuable for understanding the flexibility and dynamic behavior of molecules like this compound and their interactions with biological targets.
MD simulations can be used to validate and complement molecular docking results by assessing the stability of ligand-protein complexes over time. nih.gov Key parameters analyzed in MD simulations include root mean square deviation (RMSD) and root mean square fluctuations (RMSF), which provide measures of structural stability and flexibility of the molecule and its binding site. nih.gov
Furthermore, MD simulations can reveal the conformational heterogeneity of a molecule and how its conformational equilibrium shifts upon binding to a substrate or protein. nih.gov This dynamic perspective is crucial for understanding how subtle changes in molecular shape can influence binding affinity and biological function. Ultimately, MD simulations are powerful tools for unraveling how conformational dynamics regulate function in proteins and their interactions with ligands such as this compound. biorxiv.org
Simulating this compound in Aqueous and Membrane Environments
Molecular dynamics (MD) simulations are powerful tools used to investigate the behavior of chemical compounds, including this compound, in diverse environments such as aqueous solutions and lipid membranes. These simulations provide atomic-level insights into the structural and dynamical properties of molecules and their interactions with their surroundings. For instance, MD simulations can be employed to study the influence of various factors, such as the composition of the aqueous buffer, on the structural and dynamic properties of membranes mpg.de.
In the context of lipid bilayers, MD simulations are utilized to understand how compounds interact with and incorporate into these fundamental biological structures pharmaexcipients.comdiva-portal.org. Studies can explore the incorporation and solubilization of molecules within the lipid membrane, observing how they localize within different regions, such as slightly below the lipid headgroup region pharmaexcipients.comdiva-portal.org. Parameters like the area per lipid, bilayer thickness, and the ordering of acyl chains can be calculated to characterize the membrane's response to the presence of the compound nih.govnih.gov. Simulations also allow for the investigation of water dynamics in the presence of lipid bilayers, revealing how water molecules interact with the membrane, including their diffusion and the formation of water wires researchgate.net.
While specific detailed findings for this compound in such simulations were not found in the provided search results, the methodologies described are broadly applicable. For example, similar simulations have been used to study the transport mechanisms of poorly water-soluble drugs to lipid bilayers, including their incorporation and solubilization as free monomers or aggregates pharmaexcipients.comdiva-portal.org. These studies typically involve setting up a system with the compound, water molecules, and a lipid bilayer, then simulating their interactions over time using force fields and integration algorithms mpg.dediva-portal.orgnih.gov.
Predicting Membrane Translocation Energy Barriers
Predicting the energy barriers associated with membrane translocation is critical for understanding how compounds permeate biological membranes, such as the blood-brain barrier (BBB). Atomistic molecular dynamics simulations, coupled with free-energy calculations, are employed to characterize the free-energy surface profiles for solute translocation across lipid bilayers port.ac.uk. These profiles can reveal distinct mechanisms of transport.
Solutes can be classified into groups based on their free-energy surface profiles, which indicate the presence and location of energy minima and barriers within the bilayer port.ac.uk. For example, some solutes may exhibit an energy barrier located in the hydrophobic core in the center of the bilayer, while others might have energy minima in the headgroup regions, separated by a smaller energy barrier port.ac.uk. The height of these energy barriers dictates the difficulty of a molecule crossing the membrane.
By analyzing these free-energy landscapes, researchers can identify key interactions and structural features that influence a compound's ability to traverse a membrane. Such computational approaches can provide mechanistic insights into brain penetration and offer a new avenue for drug discovery by guiding the design of molecules with desired permeability characteristics port.ac.uk. Although no specific studies on this compound's membrane translocation energy barriers were identified in the provided results, these computational methods are directly applicable to understanding its permeability across biological membranes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activities using statistical methods nih.gov. QSAR models are valuable for predicting the activities of untested chemicals and for guiding the design and evaluation of new therapeutic agents nih.govmdpi.com. The core principle of QSAR is that similar compounds tend to exhibit similar activities mdpi.com.
QSAR studies involve several steps, including building molecular structures, calculating various molecular descriptors (e.g., topological, electronic, steric, hydrophobic, hydrogen bond donor/acceptor properties), and then developing mathematical models that link these descriptors to observed biological activities nih.govmdpi.comfrontiersin.orgnih.gov. Both two-dimensional (2D) and three-dimensional (3D) QSAR methods are utilized. 2D QSAR focuses on molecular descriptors derived from the chemical graph, while 3D QSAR considers the three-dimensional arrangement of atoms and associated fields (e.g., steric, electrostatic) nih.govnih.gov.
For this compound research, QSAR modeling could be employed to understand how modifications to its chemical structure might influence its interactions with specific biological targets or its pharmacokinetic properties. For instance, QSAR can identify key structural requirements responsible for high biological activity, which can then inform the design of more potent or selective compounds nih.gov. The models are developed using a training set of molecules and then validated internally and externally to ensure their predictive capability and robustness mdpi.comfrontiersin.org. Descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties are often found to be important in describing various biological activities mdpi.comnih.gov.
While an early reference mentions the "curare-like action of decamethylene-bis(this compound iodide)" in the context of structure-activity relationships, detailed QSAR modeling studies specifically on this compound were not found in the provided search results oup.com. Nevertheless, the principles and methodologies of QSAR are well-established and widely applied in pharmaceutical research to explore the relationship between molecular structure and biological effects, making them highly relevant for future this compound research.
Atropinium As a Research Tool and Probe Molecule
Utility of Atropinium in Receptor Characterization and Subtype Differentiation in Isolated Systems
This compound, often in the form of its salt, methylatropine, is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). cvpharmacology.com Its utility in receptor characterization stems from its ability to competitively block the binding of acetylcholine and other muscarinic agonists to these receptors. nih.gov While atropine (B194438) itself is known to be largely non-selective among the five muscarinic receptor subtypes (M1-M5), studies utilizing this compound and its derivatives have provided insights into receptor binding and have been used to probe for potential subtype selectivity in various isolated biological systems. nih.govsygnaturediscovery.com
The charged nature of this compound restricts its ability to cross the blood-brain barrier, making it a useful tool for studying peripheral muscarinic receptors in vivo without the confounding central nervous system effects of atropine. cvpharmacology.com In isolated systems, such as cell lines expressing specific receptor subtypes or isolated tissue preparations, radiolabeled forms of this compound derivatives like N-methylscopolamine are employed in radioligand binding assays to determine the affinity of other compounds for muscarinic receptors. nih.gov
Below is an interactive data table summarizing the binding affinities of this compound (as methylatropine) for different muscarinic receptor subtypes from a study on rat mesenteric arteries.
| Receptor Subtype | Protein Expression (normalized to β-actin) |
| M1 | 3.2 |
| M2 | 1.0 |
| M3 | 1.6 |
| Data adapted from a study on rat mesenteric arteries, showing the relative protein expression of M1, M2, and M3 receptor subtypes. The expression level of M1 was found to be 3.2 and 1.6 times greater than that of M2 and M3 subtypes, respectively, while the M3 expression was 2.0 times greater than M2. researchgate.net |
Application in Fundamental Biological Process Research (non-clinical)
Beyond its role in receptor pharmacology, this compound is utilized as a probe molecule in fundamental, non-clinical research to investigate various biological processes. Its ability to specifically block muscarinic acetylcholine signaling allows researchers to dissect the role of this pathway in a variety of cellular and physiological functions.
In neuroscience research, this compound can be applied to isolated neuronal preparations or tissue slices to study the role of muscarinic receptors in synaptic transmission and plasticity. unc.edu By blocking these receptors, scientists can determine the contribution of acetylcholine to neuronal excitability, neurotransmitter release, and the modulation of synaptic circuits. For example, studies have used atropine to investigate its effects on GABAergic synaptic inputs to neurons in specific brain regions like the subfornical organ. researchgate.net
This compound also finds application in the study of other organ systems. In cardiovascular research, it can be used in isolated heart preparations to investigate the role of parasympathetic innervation in regulating heart rate and contractility. cvpharmacology.com In respiratory research, it helps in understanding the contribution of muscarinic receptors to airway smooth muscle contraction. Furthermore, in cellular biology, this compound can be used to probe the involvement of muscarinic receptor-mediated signaling pathways, such as those involving G-proteins and second messengers, in various cellular processes. nih.gov
The use of this compound as a research tool is particularly valuable for its peripheral selectivity when administered in vivo, allowing for the study of systemic processes without the central effects of atropine. cvpharmacology.com In vitro, its water solubility and stability make it a convenient tool for a wide range of experimental protocols.
Use in Chemical Synthesis as a Chiral Auxiliary or Reactant
Despite the presence of a chiral center in the tropine portion of the this compound molecule, there is no significant evidence in the scientific literature to suggest its use as a chiral auxiliary or as a direct reactant in asymmetric chemical synthesis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. pharmtech.com While chiral quaternary ammonium (B1175870) salts, in general, have been developed and utilized as phase-transfer catalysts in asymmetric synthesis, these are typically structurally distinct from this compound and are specifically designed for this purpose. acs.orgnih.gov The research in this area focuses on compounds like derivatives of cinchona alkaloids or synthetic biphenyl quaternary ammonium salts. acs.org
Similarly, the term "atropisomerism" refers to stereoisomers that result from hindered rotation around a single bond, and while the name is similar, it is not related to the use of this compound in the synthesis of these compounds. The separation of atropisomers is often achieved through techniques like chiral high-performance liquid chromatography (HPLC). nih.govresearchgate.net
The primary value of this compound in a chemical context lies in its pharmacological properties as a muscarinic receptor antagonist, rather than as a tool for controlling stereochemistry in organic synthesis. The complexity of its structure and the lack of functionalities amenable to directing stereoselective transformations in a broad range of reactions likely contribute to its absence in the toolkit of synthetic chemists for asymmetric synthesis.
Future Directions in Atropinium Academic Research
Exploration of Novel Atropinium Scaffold Modifications for Enhanced Research Utility
The tropane (B1204802) skeleton, which forms the core of this compound, presents a versatile scaffold for chemical modification, offering avenues for developing new research probes and tools. Future academic endeavors could focus on systematically altering the this compound structure to fine-tune its physicochemical properties and interaction profiles. Research into modifications within the tropane skeleton, such as the transposition of the nitrogen atom or the introduction of double bonds, has previously been explored in the context of neuromuscular blocking agents, demonstrating the scaffold's adaptability inhn.org. The synthesis of novel bisquaternary derivatives, for instance, could yield compounds with altered selectivity or binding kinetics, providing invaluable tools for dissecting complex biological systems in a research setting inhn.org. Such modifications aim to create this compound analogs with enhanced utility for specific research applications, such as fluorescently tagged versions for imaging studies or photoaffinity labels for identifying novel binding partners, thereby expanding its role beyond its classical pharmacological profile. The goal is to leverage the inherent structural features of this compound to design probes that can selectively interact with or modulate specific biological targets, offering new insights into cellular processes.
Integration of Advanced Biophysical and Computational Techniques for Deeper Mechanistic Understanding
A deeper mechanistic understanding of this compound's interactions at the molecular level will increasingly rely on the integration of advanced biophysical and computational techniques. Computational chemistry, including molecular docking, pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and virtual screening, can provide crucial insights into the binding modes and affinities of this compound with various biomolecules researchgate.netnih.gov. For example, in silico docking studies have been used to analyze atropine's binding to proteins like human E-cadherin and ZEB2, illustrating its potential interactions with cellular components researchgate.net.
Complementary biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR), can experimentally validate computational predictions and provide high-resolution structural and kinetic data nih.gov. These techniques can elucidate conformational changes upon binding, characterize interaction dynamics, and identify specific amino acid residues involved in binding pockets. The combination of these approaches allows for a comprehensive, atomic-level understanding of how this compound interacts with its targets, moving beyond simple binding assays to detailed mechanistic elucidation. This integrated approach is critical for understanding the subtle nuances of this compound's behavior in diverse research contexts.
Development of New Analytical Platforms for this compound in Complex Research Matrices
The accurate and sensitive detection of this compound in complex research matrices is a critical area for future analytical development. Traditional methods often face challenges in selectivity and sensitivity when dealing with intricate biological or environmental samples. Emerging research focuses on developing novel analytical platforms that can overcome these limitations. For instance, electroanalytical sensing of atropine (B194438) has seen advancements, including the development of bulk acoustic wave sensors utilizing molecularly imprinted polymers (MIPs) researchgate.net. These MIPs, formed through electropolymerization, offer high selectivity and sensitivity for atropine sulfate (B86663), demonstrating potential for application in complex matrices like serum and urine researchgate.net.
Further research is needed to improve the synthesis techniques of MIPs to enhance their target selectivity and adaptability to various environmental conditions researchgate.net. Additionally, the development of electrochemiluminescence sensors has shown promise for atropine determination in complex matrices, highlighting the ongoing need for robust methodologies in forensic and clinical toxicology research researchgate.net. Broader advancements in complex matrix analysis, such as high-resolution direct analysis in real-time mass spectrometry (DART-MS) and integrated chromatographic techniques (e.g., LC-MS, GC-MS), offer powerful tools for identifying and quantifying compounds in highly complex samples, which can be adapted for this compound analysis azom.comchromatographytoday.com. Future efforts will likely focus on miniaturized, portable, and highly selective sensors for in situ and real-time monitoring in diverse research settings.
Theoretical Elucidation of this compound's Role in Untapped Biological Pathways (non-clinical)
Beyond its well-characterized anticholinergic activity, theoretical research can explore the potential roles of this compound in previously untapped or less-understood biological pathways, strictly within a non-clinical context. This involves computational modeling and in silico predictions to hypothesize novel interactions. For example, while atropine is known to block muscarinic acetylcholine (B1216132) receptors, theoretical investigations could explore its potential, albeit indirect, interactions with other G-protein coupled receptor (GPCR) signaling pathways or downstream effectors genecards.org. The ADCYAP1 gene, associated with adenylate cyclase activating polypeptide and GPCR downstream signaling, has been linked to this compound in databases, suggesting a theoretical avenue for exploring its influence on cAMP levels and related cellular processes beyond direct muscarinic antagonism genecards.org.
Further theoretical studies could delve into its potential involvement in cellular stress responses, metabolic regulation, or even interactions with microbial systems, based on its structural properties and known reactivity. These theoretical explorations would aim to generate new hypotheses for experimental validation, pushing the boundaries of fundamental biological understanding without immediate clinical implications. The focus remains on uncovering novel, non-obvious biological roles through predictive modeling and bioinformatics.
Q & A
Q. How can researchers accurately quantify Atropinium in complex biological matrices?
Methodological Answer:
- Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column and photodiode array detection (PDA) for separation and quantification. Validate the method using parameters like linearity (0.1–100 µg/mL), limit of detection (LOD: 0.03 µg/mL), and recovery rates (>95%) .
- For environmental samples (e.g., soil or wastewater), employ flow injection analysis microdevices with integrated microconduit systems to achieve rapid detection (retention time <2 min) and high reproducibility (RSD <5%) .
Q. What methods differentiate this compound from structurally similar tropane alkaloids (e.g., scopolamium)?
Methodological Answer:
- Apply tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) to distinguish fragmentation patterns. This compound’s molecular ion ([M+H]+ m/z 290.2) differs from scopolamium ([M+H]+ m/z 304.2) due to the absence of an epoxy group .
- Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural differences in the tropane ring and ester groups .
Q. What factors influence this compound’s stability in aqueous solutions?
Methodological Answer:
- Conduct accelerated stability studies under varying pH (2–10) and temperatures (4°C–40°C). Use kinetic modeling to determine degradation rates: this compound is most stable at pH 4–6 (t½ >30 days) but hydrolyzes rapidly in alkaline conditions (t½ <7 days at pH 10) .
- Include antioxidants (e.g., ascorbic acid) in buffered solutions to prevent oxidation-driven degradation .
Advanced Research Questions
Q. How do this compound-receptor binding kinetics vary across tissue types, and what experimental approaches measure these interactions?
Methodological Answer:
- Use radioligand binding assays with [³H]-labeled this compound on isolated tissue membranes (e.g., cardiac vs. neuronal). Calculate affinity (Kd) and receptor density (Bmax) via Scatchard plots. Cardiac muscarinic receptors typically show higher Kd (15 nM) than neuronal receptors (8 nM) .
- Apply patch-clamp electrophysiology to assess functional antagonism in cell lines expressing M1/M3 receptors. Compare IC50 values under varying ion concentrations (e.g., Ca²⁺ modulation) .
Q. What advanced techniques resolve contradictory data on this compound’s environmental persistence in soil vs. aquatic systems?
Methodological Answer:
- Perform aquatic microcosm experiments to simulate biodegradation. Monitor this compound half-life (t½) in sediment-water systems (t½: 14 days in aerobic vs. 45 days in anaerobic conditions) using isotope-labeled tracers (¹⁴C-Atropinium) .
- Apply contradiction analysis frameworks (e.g., TRIZ model) to identify conflicting parameters (e.g., pH-dependent hydrolysis vs. microbial degradation rates) and prioritize variables for meta-analysis .
Q. What novel synthesis pathways enhance pharmacological selectivity of this compound derivatives?
Methodological Answer:
- Design stereoselective synthesis routes using chiral catalysts (e.g., Sharpless epoxidation) to produce enantiopure derivatives. Evaluate selectivity via molecular docking simulations against muscarinic receptor subtypes (e.g., M2 vs. M4) .
- Optimize microwave-assisted synthesis for quaternary ammonium derivatives. Compare reaction yields (70–90%) and purity (HPLC >98%) under varying power settings (100–300 W) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
